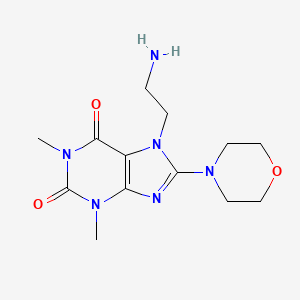
2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide is a chlorinated heterocyclic compound. It is part of a broader class of perhalogenated pyridines, which are known for their significant reactivity and utility in various fields of chemistry. These compounds are often used as intermediates in the synthesis of more complex organic molecules due to their electron-deficient nature, making them highly reactive towards nucleophilic attack .
Preparation Methods
The synthesis of 2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide typically involves the chlorination of pyridine derivatives. One common method involves the reaction of pentachloropyridine with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like ammonium acetate to facilitate the reaction . Industrial production methods often involve similar synthetic routes but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the chlorinated pyridine ring, it readily undergoes nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to nucleophilic substitutions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Scientific Research Applications
2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial properties.
Mechanism of Action
The mechanism of action of 2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-deficient nature of the chlorinated pyridine ring makes it highly reactive towards nucleophiles, allowing it to form various derivatives with different biological activities. The specific molecular targets and pathways involved depend on the nature of the substituents introduced during these reactions .
Comparison with Similar Compounds
2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide can be compared with other chlorinated pyridine derivatives such as:
Pentachloropyridine: Known for its high reactivity and use as a building block in organic synthesis.
2,3,5,6-Tetrachloropyridine: Used as an intermediate in the production of pesticides and other agrochemicals.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Studied for their antiproliferative activity against cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern and the resulting reactivity, which makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C13H8Cl4N2O |
|---|---|
Molecular Weight |
350.0 g/mol |
IUPAC Name |
2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H8Cl4N2O/c1-6-2-4-7(5-3-6)18-13(20)8-9(14)10(15)12(17)19-11(8)16/h2-5H,1H3,(H,18,20) |
InChI Key |
DQNOAWVMJBRQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-ethyl-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11512474.png)

![4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B11512480.png)
![2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B11512490.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}thiophene-2-carboxamide](/img/structure/B11512492.png)
![3,5-bis[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11512496.png)
![{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}{4-[(2,4,6-trimethylphenyl)carbonyl]phenyl}methanone](/img/structure/B11512498.png)
![2-hydroxy-2,2-bis(3-methylphenyl)-N'-[1-(3-methylphenyl)ethyl]acetohydrazide](/img/structure/B11512502.png)
![5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11512505.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B11512509.png)
![(2-{[1-(4-Ethylphenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11512518.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B11512520.png)
![1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-azepanone](/img/structure/B11512528.png)
![2-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11512534.png)
